Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester is a compound with significant applications in various scientific fields. It is an acrylate-based conducting polymer with carbazole as an electron-donating pendant group. This compound exhibits high charge carrier mobility and photochemical stability, making it useful in organic electronics applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester typically involves the esterification of 2-(9H-carbazol-9-yl)ethanol with carbonochloridic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where the reactants are combined in reactors under optimized conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester involves its ability to act as a charge transporting material. The carbazole group donates electrons, facilitating the movement of charge carriers through the polymer matrix. This property is crucial for its applications in electronic devices, where efficient charge transport is essential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(9H-Carbazol-9-yl)ethyl methacrylate
- 2-(9H-Carbazol-9-yl)ethyl phosphonic acid
- 9-(2-Hydroxyethyl)carbazole acrylate
Uniqueness
Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester stands out due to its unique combination of high charge carrier mobility, photochemical stability, and thermal properties. These characteristics make it particularly suitable for use in organic electronics and optoelectronics, where other similar compounds may not perform as effectively .
Eigenschaften
CAS-Nummer |
448184-83-6 |
---|---|
Molekularformel |
C15H12ClNO2 |
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
2-carbazol-9-ylethyl carbonochloridate |
InChI |
InChI=1S/C15H12ClNO2/c16-15(18)19-10-9-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8H,9-10H2 |
InChI-Schlüssel |
ZQISHIVJKOSHSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.